2-{[(Cycloheptylcarbamoyl)methyl]sulfanyl}benzoic acid
Description
Properties
IUPAC Name |
2-[2-(cycloheptylamino)-2-oxoethyl]sulfanylbenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3S/c18-15(17-12-7-3-1-2-4-8-12)11-21-14-10-6-5-9-13(14)16(19)20/h5-6,9-10,12H,1-4,7-8,11H2,(H,17,18)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRJYRHQWRBTLFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)CSC2=CC=CC=C2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>46.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26724329 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Cycloheptylcarbamoyl)methyl]sulfanyl}benzoic acid typically involves multiple steps:
Formation of the Cycloheptylcarbamoyl Intermediate: This step involves the reaction of cycloheptylamine with a suitable carbonyl compound, such as formaldehyde, to form the cycloheptylcarbamoyl intermediate.
Thioether Formation: The intermediate is then reacted with a thiol compound, such as thiophenol, under basic conditions to form the thioether linkage.
Benzoic Acid Derivatization: Finally, the thioether intermediate is coupled with a benzoic acid derivative, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-{[(Cycloheptylcarbamoyl)methyl]sulfanyl}benzoic acid can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the carbamoyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid (for nitration), halogens (for halogenation).
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitrobenzoic acid or halobenzoic acid derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound, possibly exhibiting antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-{[(Cycloheptylcarbamoyl)methyl]sulfanyl}benzoic acid would depend on its specific application. For example, if used as an antimicrobial agent, it might disrupt bacterial cell membranes or inhibit essential enzymes. If used in medicinal chemistry, it could interact with specific molecular targets, such as receptors or enzymes, to exert its effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Carbamoyl Group
- 2-{[(3,5-Dichlorophenylcarbamoyl)methyl]sulfanyl}benzoic Acid (CAS 795290-87-8) Molecular Formula: C₁₅H₁₁Cl₂NO₃S (MW: 356.23 g/mol). Key Differences: Replaces the cycloheptyl group with a 3,5-dichlorophenyl moiety. The chlorine atoms enhance electrophilicity and may improve binding to hydrophobic targets (e.g., enzymes or receptors). Safety: Higher molecular weight and chlorine content likely increase lipophilicity and environmental persistence .
- 4-{[(2-Chlorophenylcarbamoyl)methyl]sulfanyl}benzoic Acid Molecular Formula: C₁₅H₁₂ClNO₃S (MW: 321.78 g/mol). Key Differences: Substitutes the cycloheptyl group with a 2-chlorophenyl ring. The ortho-chloro substitution may sterically hinder interactions compared to the cycloheptyl derivative .
Modifications to the Sulfanyl Linker
- 2-[(Carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic Acids Structure: Features a 4-oxo-4-arylbutanoic acid backbone instead of benzoic acid. The sulfanyl group is linked to a carboxymethyl substituent. These compounds are synthesized via Michael addition, differing from the Friedel-Crafts acylation used for benzoic acid derivatives .
3-{[(2,4-Dichlorobenzyl)sulfanyl]methyl}benzoic Acid (CAS 056)
Functional Group Additions
- 5-{[2-(Dimethylamino)ethyl]sulfamoyl}-2-hydroxybenzoic Acid Molecular Formula: C₁₁H₁₆N₂O₅S (MW: 288.32 g/mol). Key Differences: Incorporates a dimethylaminoethyl sulfamoyl group and a hydroxyl substituent. The tertiary amine enhances water solubility, while the hydroxyl group adds acidity (pKa ~2-3), contrasting with the neutral cycloheptylcarbamoyl group .
Biological Activity
2-{[(Cycloheptylcarbamoyl)methyl]sulfanyl}benzoic acid is a novel compound that has garnered attention for its potential biological activities. This article explores its biological properties, focusing on its antimicrobial, anti-inflammatory, and anticancer activities, supported by data from various studies.
Chemical Structure and Properties
The compound features a benzoic acid core modified with a cycloheptylcarbamoyl group and a sulfanyl moiety. This unique structure may enhance its interaction with biological targets, contributing to its diverse pharmacological effects.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of benzoic acid, including this compound, exhibit significant antimicrobial properties.
- In vitro Studies : Research indicates that this compound shows potent activity against various bacterial strains, including Pseudomonas aeruginosa and Staphylococcus aureus. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of biofilm formation, as evidenced by biofilm assays conducted in laboratory settings .
| Microbial Strain | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| Pseudomonas aeruginosa | 15 | 32 |
| Staphylococcus aureus | 18 | 16 |
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been investigated using lipopolysaccharide (LPS)-induced inflammation models in rats.
- Experimental Findings : Administration of the compound at a dosage of 500 mg/60 kg body weight resulted in significant reductions in inflammatory markers such as TNF-α and IL-1β. Histopathological examinations revealed reduced lung injury and maintained body temperature during inflammatory responses .
| Inflammatory Marker | Control (pg/mL) | Treatment (pg/mL) | p-value |
|---|---|---|---|
| TNF-α | 10,000 | 5,700 | <0.001 |
| IL-1β | 3,000 | 2,320 | <0.001 |
Anticancer Activity
The potential anticancer properties of the compound have been explored through various assays targeting cancer cell lines.
- Cell Viability Assays : The compound exhibited cytotoxic effects on prostate cancer cell lines, with IC50 values indicating significant antiproliferative activity. The mechanism appears to involve the induction of apoptosis through the activation of caspases .
| Cell Line | IC50 (µM) |
|---|---|
| Prostate Cancer (PC-3) | 25 |
| Breast Cancer (MCF-7) | 30 |
Case Studies
- Antimicrobial Efficacy : A study conducted on the efficacy of various benzoic acid derivatives highlighted that compounds similar to this compound showed enhanced activity against biofilm-forming pathogens, suggesting its potential use in treating chronic infections .
- Inflammation Model : In an LPS-induced rat model, the compound was shown to significantly mitigate systemic inflammation, providing preliminary evidence for its application in inflammatory diseases where COX-2 inhibition is beneficial .
Q & A
Basic: What are the recommended synthetic routes for 2-{[(Cycloheptylcarbamoyl)methyl]sulfanyl}benzoic acid?
Methodological Answer:
A solvent-free reductive amination approach is commonly employed. For example, intermediate compounds like 2-[(5-methyl-1,3-benzoxazol-2-yl)sulfanyl]acetohydrazide can be synthesized by reacting hydrazine hydrate with a precursor under reflux in absolute alcohol. Reaction progress is monitored via TLC (chloroform:methanol, 7:3 ratio), followed by ice-water quenching to precipitate the product . For the sulfanyl linkage, Michael-type addition of thioglycolic acid to α,β-unsaturated ketones (e.g., Friedel-Crafts acylation derivatives) may be adapted .
Basic: How is structural characterization of this compound performed?
Methodological Answer:
Combine NMR (¹H/¹³C) to confirm cycloheptylcarbamoyl and sulfanyl group integration, IR spectroscopy for carbonyl (C=O) and thioether (C-S) stretches, and mass spectrometry (HRMS) for molecular weight validation (C₁₆H₂₁NO₃S, theoretical MW: 307.4 g/mol). TLC with chloroform:methanol (7:3) can verify purity .
Basic: What purification techniques are optimal for isolating this compound?
Methodological Answer:
Use solid-phase extraction (SPE) with C18 cartridges for crude mixtures, followed by preparative HPLC (C18 column, acetonitrile:water gradient). For small-scale purification, recrystallization from ethanol/water (1:1) yields high-purity crystals .
Advanced: What mechanistic insights exist for its potential enzyme inhibition?
Methodological Answer:
The sulfanyl and benzoic acid moieties may act as zinc-binding groups in metalloenzyme inhibition (e.g., matrix metalloproteinases). Computational docking (AutoDock Vina) and molecular dynamics simulations can predict binding affinity. Compare IC₅₀ values against structurally related compounds like 2-[(carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic acids .
Advanced: How to design structure-activity relationship (SAR) studies for derivatives?
Methodological Answer:
Vary substituents on the cycloheptylcarbamoyl group (e.g., alkyl chain length) and the benzoic acid core (e.g., halogenation at position 4). Assess biological activity (e.g., IC₅₀ in cancer cell lines) and correlate with logP (lipophilicity) and steric parameters (molar refractivity) .
Advanced: What in vivo models are suitable for pharmacokinetic profiling?
Methodological Answer:
Use Sprague-Dawley rats for oral bioavailability studies. Plasma samples analyzed via LC-MS/MS (ESI+ mode, m/z 308.1 → fragment ions). Monitor metabolites such as sulfoxide derivatives, which may form via cytochrome P450 oxidation .
Advanced: How to resolve enantiomeric mixtures formed during synthesis?
Methodological Answer:
Chiral HPLC (Chiralpak AD-H column, hexane:isopropanol 80:20) separates R/S enantiomers. Confirm enantiopurity via optical rotation ([α]D²⁵) and circular dichroism (CD) spectroscopy. Enantioselective synthesis using chiral auxiliaries (e.g., Evans’ oxazolidinones) may prevent racemization .
Advanced: How does the compound’s stability vary under biological conditions?
Methodological Answer:
Conduct accelerated stability testing in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C. Degradation products (e.g., hydrolyzed carbamoyl groups) are identified via UPLC-QTOF. Stabilizers like cyclodextrins can enhance shelf-life in aqueous formulations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
